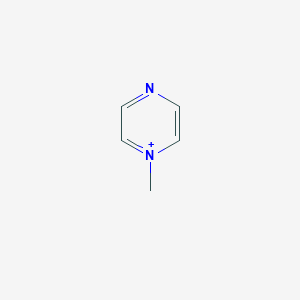

1-Methylpyrazin-1-ium

Descripción

1-Methylpyrazin-1-ium is a quaternary ammonium compound derived from pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The methylation of pyrazine at the N1 position results in a positively charged species, often stabilized as salts such as 3-amino-1-methylpyrazin-1-ium iodide (C₅H₈N₃⁺·I⁻) or chloride . This compound is synthesized via the reaction of 2-aminopyrazine with methyl iodide in carbon tetrachloride, yielding a moderate yield of the iodized product .

Crystallographic studies reveal that 3-amino-1-methylpyrazin-1-ium iodide crystallizes in the monoclinic space group P2₁/n with lattice parameters:

Propiedades

Número CAS |

17066-96-5 |

|---|---|

Fórmula molecular |

C5H7N2+ |

Peso molecular |

95.12 g/mol |

Nombre IUPAC |

1-methylpyrazin-1-ium |

InChI |

InChI=1S/C5H7N2/c1-7-4-2-6-3-5-7/h2-5H,1H3/q+1 |

Clave InChI |

BSNHVVCFZSILST-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=NC=C1 |

SMILES canónico |

C[N+]1=CC=NC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-Amino-1-methylpyrazin-1-ium Chloride

The chloride analog shares structural similarities with the iodide salt but exhibits differences in lattice parameters and hydrogen bonding due to the smaller ionic radius of Cl⁻. For example:

- Bond Distances : The N–C bond lengths in the pyrazinium ring are nearly identical (~1.33–1.35 Å), but the C–I bond in the iodide (2.15 Å) is longer than the C–Cl bond (1.76 Å), reflecting ionic size differences .

- Hydrogen Bonding : The iodide salt forms stronger N–H···I interactions (2.9–3.1 Å), while the chloride analog forms shorter N–H···Cl bonds (2.6–2.8 Å), influencing packing efficiency .

1-Methylpyrazinium Derivatives with Substituent Variations

- 3-Methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one : This compound, featuring a fused pyrrolo-oxazine ring, lacks the quaternary ammonium charge but shares a heterocyclic nitrogen framework. Its synthesis involves different intermediates (e.g., peramine precursors), and its planar structure contrasts with the pyrazinium ring’s slight puckering .

- Its molecular weight (115.18 g/mol) and applications in pharmaceuticals differ significantly from 1-methylpyrazin-1-ium derivatives .

Pyrazine-Based Ligands in Coordination Chemistry

- BAY 87-2243: A pyrazolyl-pyridine derivative with a trifluoromethoxy phenyl group, this compound demonstrates how methylation at non-nitrogen positions (e.g., pyridine or pyrazole rings) alters electronic properties and bioactivity compared to this compound .

- [(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine : This hybrid structure combines pyrazine with a piperidine ring, enhancing steric bulk and altering metal-binding selectivity relative to simpler pyrazinium salts .

Comparative Data Tables

Table 1: Crystallographic Parameters of Selected Pyrazinium Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | Reference |

|---|---|---|---|---|---|---|

| 3-Amino-1-methylpyrazin-1-ium iodide | P2₁/n | 6.9759 | 13.2966 | 8.3668 | 90.95 | |

| 3-Amino-1-methylpyrazin-1-ium chloride | P2₁/c | 7.102 | 12.854 | 8.221 | 90.0 |

Table 2: Key Bond Distances (Å) in Pyrazinium Derivatives

| Bond Type | This compound Iodide | This compound Chloride | Allen et al. (1987) Reference |

|---|---|---|---|

| N1–C2 | 1.34 | 1.33 | 1.34 ± 0.02 |

| C2–N3 | 1.32 | 1.31 | 1.33 ± 0.01 |

| C–X (X = I, Cl) | 2.15 (C–I) | 1.76 (C–Cl) | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.